6-Bromo-2,3-difluoroaniline

Medicinal Chemistry Cross-Coupling Organofluorine Synthesis

Regioisomeric bromo-difluoroanilines compromise cross-coupling selectivity and lead to divergent synthetic outcomes. 6-Bromo-2,3-difluoroaniline eliminates this risk with defined 6-Br/2,3-F geometry for site-selective transformations. • Patent-validated for 4,5-difluoro-2-arylbenzoxazole synthesis (WO2022106589A1) • Dual orthogonal handles (C-Br + NH₂) enable sequential diversification • LogP 2.82; distinct CID mass spectrum for regioisomer confirmation • 95%+ purity with full COA documentation for GMP-adjacent research

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 887579-74-0
Cat. No. B1291456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-difluoroaniline
CAS887579-74-0
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)N)Br
InChIInChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2
InChIKeyJNGHCYWHCPSWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-difluoroaniline: Ortho-Bromo Aniline Building Block


6-Bromo-2,3-difluoroaniline (CAS 887579-74-0; molecular formula C₆H₄BrF₂N; exact mass 206.94952 g/mol) is a polyhalogenated aromatic amine featuring a 2,3-difluoro substitution pattern with bromine at the 6-position (ortho to the amine) [1]. This compound, also designated as 2-amino-3,4-difluorobromobenzene, is commercially available at purities ≥95–98% and serves as a bifunctional building block in pharmaceutical and agrochemical research, where both the primary amine and the bromine atom provide orthogonal synthetic handles for further derivatization . Its substitution pattern creates a defined steric and electronic environment distinct from regioisomeric bromo-difluoroanilines (e.g., 2-bromo-4,6-difluoroaniline, 4-bromo-2,5-difluoroaniline), influencing both cross-coupling reactivity and physicochemical properties [2].

Bifunctional building block Orthogonal C–Br (electrophile) and NH₂ (nucleophile) handles for sequential derivatization
Regiospecific cross-coupling Bromine at 6-position ortho to amine directs site-selective Suzuki, Buchwald-Hartwig, and Ullmann couplings
Distinct electronic environment 2,3-Difluoro pattern modulates ring electronics, influencing oxidative addition kinetics and amine basicity

6-Bromo-2,3-difluoroaniline: Regioisomer Specificity


Bromo-difluoroanilines sharing the identical molecular formula C₆H₄BrF₂N (M.W. 208.00) are not functionally interchangeable. The position of the bromine atom relative to the amine group and fluorine substituents directly governs cross-coupling site selectivity, while the fluorine substitution pattern modulates amine basicity (pKa) and aromatic ring electronics [1]. For example, 2-bromo-4,6-difluoroaniline (CAS 444-14-4) places the bromine ortho to the amine, whereas 4-bromo-2,5-difluoroaniline and 4-bromo-2,6-difluoroaniline locate bromine para to the amine—each yielding distinct regiochemical outcomes in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings . 6-Bromo-2,3-difluoroaniline specifically provides bromine at the 6-position ortho to amine, enabling a unique vector for C–C bond formation while the 2,3-difluoro motif confers reduced electron density on the aromatic ring, thereby influencing oxidative addition kinetics in palladium-catalyzed transformations . Generic substitution without verifying exact regioisomer identity introduces synthetic risk, including altered reaction yields, compromised regioselectivity, and divergent downstream intermediate structures [2].

Bromine position shift (e.g., 4- vs 6-bromo) alters cross-coupling site selectivity and may yield divergent regioisomeric products
Fluorine substitution pattern (2,3- vs 2,4- vs 2,5- etc.) affects amine pKa and ring electronics; reactivity profiles may not transfer directly
Regioisomeric bromo-difluoroanilines share identical molecular formula but differ in physical properties; misidentification risks compromised intermediate structures

6-Bromo-2,3-difluoroaniline: Differentiation Evidence


Ortho-Bromo Cross-Coupling vs. 2,3-Difluoroaniline

6-Bromo-2,3-difluoroaniline contains a bromine atom at the 6-position (ortho to the amine), providing a defined electrophilic site for palladium-catalyzed cross-coupling that is entirely absent in non-brominated 2,3-difluoroaniline (CAS 4519-40-8). The bromine substituent enables participation in Suzuki-Miyaura, Heck, and Sonogashira couplings for C–C bond formation, whereas 2,3-difluoroaniline lacks this functional handle and can only undergo reactions at the amine nitrogen . This represents a categorical functional difference: 6-bromo-2,3-difluoroaniline offers dual synthetic vectors (C–Br electrophile plus NH₂ nucleophile), while 2,3-difluoroaniline is restricted to amine-centered transformations .

C–Br vs. no bromine
Class-level
Target: C–Br at 6-position ortho to NH₂
Comparator: 2,3-difluoroaniline – no bromine
Categorical functional difference: C–Br enables C–C bond formation; comparator limited to amine-centered transformations
Class-level inference; verify under specific cross-coupling conditions
Medicinal Chemistry Cross-Coupling Organofluorine Synthesis

Physicochemical Properties vs. 2-Bromo-4,6-difluoroaniline

6-Bromo-2,3-difluoroaniline exhibits quantitatively distinct physical properties compared to its regioisomer 2-bromo-4,6-difluoroaniline (CAS 444-14-4). The target compound shows a calculated boiling point of 214.6±35.0 °C at 760 mmHg, density of 1.8±0.1 g/cm³, and LogP (ACD) of 2.82 [1][2]. In contrast, 2-bromo-4,6-difluoroaniline has a reported melting point of 41–42 °C, boiling point of 208 °C at 760 mmHg, density of 1.788 g/cm³, and water insolubility [3]. While both share identical molecular formula and exact mass, these divergent thermophysical values (boiling point difference of approximately 6.6 °C; differing physical states at room temperature) provide verifiable quality control metrics for identity confirmation and purity assessment .

Physicochemical profile
Reported
Δ b.p. ≈ +6.6 °C; LogP 2.82 vs. density 1.788 g/cm³
Measurable differences support QC identity confirmation and differentiation from regioisomer 2-bromo-4,6-difluoroaniline
Cross-study comparable data; confirm with in-house reference
Physicochemical Characterization Quality Control Procurement Specification

Patent-Validated HBV Antiviral Building Block

6-Bromo-2,3-difluoroaniline (2-amino-3,4-difluorobromobenzene) is explicitly employed as a starting material in patent WO2022106589A1, which discloses N-substituted 4-(1,3-aryloxazolo-2-yl)phenyl compounds for the treatment and prophylaxis of hepatitis B virus infection [1]. The compound reacts under Ullmann-type copper-catalyzed conditions (CuI, Cs₂CO₃, N,N′-dimethylethylenediamine, pyridine, 1,4-dioxane, 32.0 h) with appropriate coupling partners to generate 4,5-difluoro-2-(4-nitrophenyl)-1,3-benzoxazole derivatives [2]. This represents a documented, specific application in antiviral drug discovery with defined reaction conditions, distinguishing it from generic claims about “potential” or “hypothetical” uses common to many catalog building blocks. The reaction leverages both the aromatic amine (for N-arylation/cyclocondensation) and the electron-withdrawing fluorine substituents to modulate heterocycle formation .

Patent-validated use
Head-to-head
Reactant in WO2022106589A1 → 4,5-difluoro-2-arylbenzoxazoles under Ullmann conditions
Documented synthetic utility in antiviral heterocycle research; procurement based on demonstrated application
Reaction details: CuI, Cs₂CO₃, ligand, 1,4-dioxane, 32 h
Antiviral Drug Discovery Patent-Validated Intermediate Heterocycle Synthesis

Ortho-Effect CID Fragmentation for Isomer Identification

A systematic collision-induced dissociation (CID) mass spectrometric study of haloaniline isomers established that difluoroanilines exhibit fragmentation behavior distinct from chloro-, dichloro-, and chloro-fluoroaniline congeners [1]. Specifically, difluoroanilines uniquely undergo hydrogen fluoride (HF) loss during CID, whereas other ortho-haloanilines (e.g., chloroanilines) produce hydrogen halide (HCl) as well as halogen radical loss [2]. For 6-bromo-2,3-difluoroaniline, this characteristic HF-loss signature—superimposed on bromine-containing fragmentation pathways—provides an analytically useful fingerprint for distinguishing it from non-fluorinated bromoanilines and from bromo-chloro mixed-halogen analogs during impurity profiling and isomer verification [3]. This ortho-effect differentiation is particularly valuable in pharmaceutical process development for detecting and identifying regioisomeric impurities [4].

CID fragmentation
Class-level
Characteristic HF loss (ortho-difluoro); distinct from chloroanalogs (HCl/Cl• loss)
Unique MS signature enables isomer identification during impurity profiling
Class-level inference from haloaniline CID study; method transfer review advised
Analytical Chemistry Impurity Profiling Isomer Identification

6-Bromo-2,3-difluoroaniline: Research & Industrial Applications


Benzoxazole-Derived HBV Antiviral Synthesis

6-Bromo-2,3-difluoroaniline serves as a validated starting material for constructing 4,5-difluoro-2-arylbenzoxazole scaffolds under Ullmann-type copper-catalyzed conditions, as documented in patent WO2022106589A1 targeting hepatitis B virus therapeutics [1]. The reaction proceeds with CuI, Cs₂CO₃, and N,N′-dimethylethylenediamine in pyridine/1,4-dioxane over 32 hours, demonstrating compatibility of the ortho-bromo-amine motif with oxidative cyclocondensation pathways [2]. This specific, patent-validated application distinguishes the compound from general catalog offerings lacking documented use cases, providing procurement justification for medicinal chemistry programs focused on antiviral heterocycle synthesis .

Regiospecific Suzuki-Miyaura Cross-Coupling for Fluorinated Cores

The 6-position bromine atom enables site-selective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce molecular diversity ortho to the amine, while the 2,3-difluoro pattern electronically modulates the aromatic ring to influence oxidative addition kinetics in palladium-catalyzed transformations [1]. Unlike non-brominated 2,3-difluoroaniline—which is restricted to amine-centered reactions—6-bromo-2,3-difluoroaniline offers dual orthogonal functional handles (C–Br electrophile plus NH₂ nucleophile), enabling sequential or iterative diversification strategies in library synthesis and SAR exploration [2]. This dual-handle architecture is particularly valuable in kinase inhibitor programs where fluorinated aniline motifs serve as hinge-binding fragments amenable to further elaboration .

Regioisomer Identification Reference Standard

The distinct thermophysical properties (b.p. 214.6±35.0 °C; density 1.8±0.1 g/cm³; LogP 2.82) and characteristic CID mass spectral fragmentation pattern (ortho-difluoro-driven HF loss) enable 6-bromo-2,3-difluoroaniline to serve as an authentic reference standard for differentiating it from regioisomeric bromo-difluoroanilines and other haloaniline impurities [1][2]. In pharmaceutical process development where isomeric purity is critical for regulatory compliance, these analytically distinguishable features support incoming material verification, impurity profiling, and batch-to-batch consistency monitoring . Procurement of high-purity material (≥95–98% with COA documentation) from qualified vendors ensures traceability and analytical reliability for GMP-adjacent research applications .

Copper-Catalyzed N-Arylation & Heterocycle Assembly

The primary aromatic amine in 6-bromo-2,3-difluoroaniline participates in copper-catalyzed C–N bond-forming reactions, including Ullmann-type couplings and Chan-Lam aminations, to generate N-aryl and N-heteroaryl derivatives. The electron-withdrawing 2,3-difluoro substitution lowers amine basicity (inferred from Hammett parameters of fluoro substituents), which can be advantageous in reactions requiring attenuated nucleophilicity or in modulating the electronic properties of downstream products [1]. Combined with the C–Br handle for subsequent cross-coupling, this enables convergent synthetic strategies where both nitrogen and carbon centers are elaborated independently—a capability not available from non-brominated difluoroaniline analogs [2].

Application
Selection Property
Validation Focus
Benzoxazole synthesis for antiviral research
Patent-documented starting material
Ullmann-type cyclocondensation compatibility
Regiospecific Suzuki-Miyaura cross-coupling
Ortho-bromo site-selectivity with dual orthogonal handles
Cross-coupling oxidative addition kinetics
Regioisomer identification standard
Distinct thermophysical and MS fragmentation signature
QC identity confirmation (b.p., density, CID pattern)
Copper-catalyzed N-arylation
Primary amine with attenuated basicity from 2,3-difluoro pattern
Sequential N-functionalization + C–C coupling strategy

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